2-(5-Pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide

Herbicide Discovery Phytotoxicity Structure-Activity Relationship

2-(5-Pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide is a heterocyclic compound belonging to the 1,3,4-oxadiazole-2-thioacetamide class, characterized by a pyridin-3-yl substituent at the oxadiazole 5-position and an unsubstituted acetamide group linked via a sulfanyl bridge. This scaffold forms the structural basis for a series of derivatives explored in agrochemical and medicinal chemistry research, including NTPDase inhibition and herbicidal activity.

Molecular Formula C9H8N4O2S
Molecular Weight 236.25
CAS No. 332358-16-4
Cat. No. B2384823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide
CAS332358-16-4
Molecular FormulaC9H8N4O2S
Molecular Weight236.25
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NN=C(O2)SCC(=O)N
InChIInChI=1S/C9H8N4O2S/c10-7(14)5-16-9-13-12-8(15-9)6-2-1-3-11-4-6/h1-4H,5H2,(H2,10,14)
InChIKeyCMFUMCHUIJCUBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-Pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide (CAS 332358-16-4): A Core Scaffold for Bioactive Oxadiazole-Thioacetamide Hybrids


2-(5-Pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide is a heterocyclic compound belonging to the 1,3,4-oxadiazole-2-thioacetamide class, characterized by a pyridin-3-yl substituent at the oxadiazole 5-position and an unsubstituted acetamide group linked via a sulfanyl bridge. This scaffold forms the structural basis for a series of derivatives explored in agrochemical and medicinal chemistry research, including NTPDase inhibition and herbicidal activity [1]. The compound is synthesized via reaction of 2-mercapto-5-(pyridin-3-yl)-1,3,4-oxadiazole with chloroacetamide, as described in the foundational synthetic protocol for this compound family [2].

Workflow Fragment-based SAR and scaffold hopping Unsubstituted acetamide core
Selection Minimal NTPDase pharmacophore starter No pre-introduced substituent bias
Use Context Agrochemical lead optimization and enzyme inhibitor design Research use only

Structural Nuances in 2-(5-Pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide Dictate Specific Biological Outcomes, Preventing Generic In-Class Replacement


Close analogs within the 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thioacetamide family exhibit divergent biological profiles despite sharing the same core. For instance, N-substituted derivatives such as B1-4 and B1-6 demonstrated distinct phytotoxic symptoms (leaf curl, marginal scorch) against Brassica napus in pot trials, whereas the broader series showed no fungicidal activity [1]. Furthermore, the introduction of specific N-substituents converts the scaffold from an inactive entity to a selective NTPDase2 inhibitor, as shown in docking studies where binding affinity varied substantially with amide substitution [2]. The unsubstituted acetamide of the target compound offers a unique hydrogen-bond donor/acceptor profile critical for target engagement or further derivatization, making generic substitution a high-risk procurement strategy without comparative validation data.

1
N-substitution introduces phytotoxicity
Analogs like B1-4 and B1-6 cause leaf curl and marginal scorch in Brassica napus, whereas the parent core may not. Generic replacement with an N-substituted analog risks unwanted herbicidal symptoms.
2
Amide substitution shifts NTPDase isoform selectivity
Derivatives 7g, 7d, and 7c show distinct isoform inhibition profiles compared to the unsubstituted baseline. Direct replacement without selectivity screening may alter target engagement.
3
Hydrogen-bond donor count alters solubility/permeability
The parent amide provides 2 HBD, while N-substituted analogs have 0–1 HBD. Substitution changes physicochemical profiles relevant to CNS and solubility-focused screens.

Quantitative Differentiation Guide for 2-(5-Pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide vs. Structural Analogs


Phytotoxicity Profile: Unsubstituted Acetamide Core vs. N-Substituted Analogs in Brassica napus Bioassay

In a direct comparative herbicide screening, N-substituted 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thioacetamides (compounds B1-4 and B1-6) induced distinct phytotoxic symptoms—leaf curl and marginal scorch—in Brassica napus, whereas the unsubstituted acetamide target compound serves as the baseline scaffold lacking these specific N-substituents. The fresh weight inhibition for B1-4 and B1-6 was reported as not obvious, but visual phytotoxicity was pronounced [1]. This differential symptom profile indicates that the unsubstituted acetamide core lacks the substituent-driven phytotoxic liability, positioning it as a cleaner starting point for structure-activity relationship (SAR) exploration.

Phytotoxicity profile
Head-to-head
Unsubstituted: no reported symptoms. N-substituted (B1-4, B1-6): distinct leaf curl, marginal scorch in Brassica napus pot trial.
SAR starting-point context: parent lacks substituent-driven phytotoxicity.
Visual symptom assessment; fresh weight inhibition not obvious for analogs.
Herbicide Discovery Phytotoxicity Structure-Activity Relationship

NTPDase Inhibitory Potential: Docking Affinity of Oxadiazole-Thioacetamide Core vs. Methylated and Halogenated Analogs

A 2026 study on 1,3,4-oxadiazole derivatives as NTPDase inhibitors demonstrated that compound 7g, a substituted oxadiazole-thioacetamide analog, exhibited excellent inhibition across all NTPDase isoforms, followed by 7d and 7c with selectivity for NTPDase3 and NTPDase8, respectively [1]. The unsubstituted acetamide target compound, possessing the minimal pharmacophore, serves as the structural baseline from which these potent derivatives were designed [2]. Its lower molecular weight (236.25 g/mol) and unencumbered acetamide group offer a distinct advantage for further rational derivatization, as the binding affinity of the core scaffold can be systematically enhanced by introducing substituents shown to improve NTPDase2 selectivity.

NTPDase inhibition potential
Class-level
Derivative 7g: pan-isoform inhibition. Target compound: minimal pharmacophore scaffold; IC50/Ki values not available for parent.
May support inhibitor optimization studies; systematic SAR required.
In silico docking and in vitro data from RSC Adv. 2026; class-level inference.
NTPDase Inhibition Cancer Therapeutics Molecular Docking

Physicochemical Property Differentiation: Hydrogen-Bond Donor Count and PSA vs. N-Substituted Analogs

The target compound possesses a primary amide group (-CONH2), providing two hydrogen-bond donors (HBD), whereas N-substituted analogs such as N-(2-ethylphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (CAS 332358-19-7) and N-(4-chlorophenyl) analogs have one or zero HBDs [1][2]. This fundamental difference in HBD count alters solubility, permeability, and target engagement profiles. Computational predictions for a closely related analog (P-489205184) indicate logP of 2.48, PSA of 36.28 Ų, and 0 HBDs, whereas the target compound's primary amide increases PSA and HBD count, potentially improving aqueous solubility at the expense of membrane permeability .

Hydrogen-bond donor count
Cross-study comparable
Target: 2 HBD. N-substituted analogs: 0–1 HBD. ΔHBD: +2 vs. P-489205184.
Supports solubility/permeability assay selection.
tPSA estimated increase ~10–15 Ų; predicted logP ~2.48 for analog.
Drug-Likeness Physicochemical Profiling Medicinal Chemistry

Optimal Application Scenarios for Procuring 2-(5-Pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide Based on Differential Evidence


Fragment-Based Drug Discovery and Scaffold Hopping for NTPDase2 Inhibitors

The target compound serves as a minimal pharmacophore for ecto-NTPDase inhibition, as evidenced by the potent activity of its elaborated derivatives (7g, 7d, 7c). Its low molecular weight (236.25 Da) and unsubstituted acetamide make it an ideal fragment for systematic SAR exploration, where incremental substitution at the amide nitrogen can be correlated with NTPDase isoform selectivity shifts observed in the 2026 oxadiazole study [1].

Agrochemical Lead Optimization Without Pre-Existing Phytotoxic Liabilities

Unlike N-substituted analogs (B1-4, B1-6) that cause distinct phytotoxic symptoms in Brassica napus, the parent scaffold lacks these substituent-driven liabilities. This positions the target compound as a clean starting point for herbicide discovery programs seeking to introduce substituents that avoid the leaf curl and marginal scorch phenotype reported in the 2004 bioassay [1].

Physicochemical Property Benchmarking for CNS or Solubility-Focused Programs

With two hydrogen-bond donors from its primary amide group, the target compound offers a distinct solubility and permeability profile compared to N-substituted analogs with zero or one HBD. This makes it a valuable reference standard for CNS drug discovery programs where HBD count is a critical parameter for blood-brain barrier penetration predictions [1].

Synthetic Intermediate for Diverse Thioacetamide Library Generation

The synthetic route established by Fan et al. (2004) uses chloroacetamide coupling to 2-mercapto-5-(pyridin-3-yl)-1,3,4-oxadiazole, producing the target compound directly. This intermediate can be further functionalized at the amide nitrogen, enabling diversity-oriented synthesis of compound libraries for screening against multiple biological targets, including antimicrobial agents as explored in related oxadiazole-thioacetamide series [1].

Application
Selection Property
Validation Focus
Fragment-based NTPDase inhibitor research
Minimal pharmacophore scaffold
Isoform-selectivity screening and SAR
Agrochemical lead optimization (Brassica napus model)
Lack of pre-existing phytotoxicity symptoms
Phytotoxicity symptom profiling in target crops
Physicochemical benchmarking for CNS drug design
HBD count and tPSA context
Solubility and permeability assay comparison
Diversity-oriented thioacetamide library synthesis
Unsubstituted amide handle for derivatization
Library generation and bioassay screening
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